[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Overview
Description
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a diphenylphosphino group and a sulfinamide moiety. These structural elements contribute to its versatility and reactivity, making it a valuable compound for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphino group.
Introduction of the Sulfinamide Moiety: The sulfinamide group is introduced through the reaction of a sulfinyl chloride with an amine, followed by purification to obtain the desired sulfinamide derivative.
Coupling of the Two Moieties: The final step involves the coupling of the diphenylphosphino group with the sulfinamide derivative under conditions that ensure the formation of the desired chiral compound.
Industrial Production Methods
Industrial production of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.
Substitution: The diphenylphosphino group can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halides, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are major products formed during oxidation reactions.
Reduction: Amines and other reduced derivatives are common products of reduction reactions.
Substitution: Substituted phosphino derivatives are formed during substitution reactions.
Scientific Research Applications
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions and the synthesis of chiral compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development and the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group can coordinate with metal centers, forming complexes that catalyze various chemical reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity. These interactions contribute to the compound’s effectiveness in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinoethane: A similar compound with a diphenylphosphino group but lacking the sulfinamide moiety.
Sulfinamide Derivatives: Compounds with similar sulfinamide groups but different substituents on the phosphino group.
Uniqueness
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is unique due to the combination of its diphenylphosphino and sulfinamide groups, which confer distinct reactivity and selectivity. This combination allows for versatile applications in asymmetric catalysis and other fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEPAEFPZJXJEI-QPQHGXMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30NOPS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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